

Addressing fungicide resistance when using Mancozeb in the field

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Compound of Interest		
Compound Name:	Mancozeb	
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Technical Support Center: Mancozeb Fungicide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing issues related to **Mancozeb** and fungicide resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is Mancozeb considered a low-risk fungicide for resistance development?

Mancozeb is classified by the Fungicide Resistance Action Committee (FRAC) under code M03 as a multi-site contact fungicide.[1][2][3] Its low resistance risk stems from its mode of action; it disrupts multiple biochemical processes within fungal cells by interfering with enzymes that contain sulfhydryl groups.[1][4][5] For a fungus to develop resistance, it would need to undergo several simultaneous mutations to counteract these widespread effects, which is a rare and unlikely event.[6] This contrasts with single-site fungicides, which target a specific enzyme or protein, where a single gene mutation can often confer resistance.[6][7]

Q2: What is the biochemical mode of action of Mancozeb?

Mancozeb is a non-systemic, protectant fungicide that acts on contact.[1][8] It is considered a pro-fungicide, meaning it converts into its active toxic agents upon exposure to water and UV light.[9] The active molecules, ethylene bisisothiocyanate sulfide (EBIS) and ethylene bisisothiocyanate (EBI), react with and inactivate the sulfhydryl (-SH) groups of various amino

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acids and enzymes within fungal cells.[1][8][9] This disrupts numerous essential cellular functions, including lipid metabolism, respiration, and the production of ATP, ultimately inhibiting spore germination.[1][9]

Q3: Can fungi develop any tolerance to Mancozeb?

While the risk of true resistance is very low, some studies suggest that fungi can develop a degree of tolerance. Research using chemogenomic screening in Saccharomyces cerevisiae has identified genes involved in providing protection against **Mancozeb** toxicity.[10][11] These genes are associated with processes like glutathione biosynthesis, protein degradation, vacuolar organization, and cellular pH regulation.[10][11] This indicates that robust cellular stress-response mechanisms may contribute to reduced sensitivity in some fungal populations.

Q4: What are the best practices for using **Mancozeb** in experiments to prevent potential shifts in sensitivity?

To maintain its long-term effectiveness, **Mancozeb** should be used as part of an integrated resistance management strategy. Key practices include:

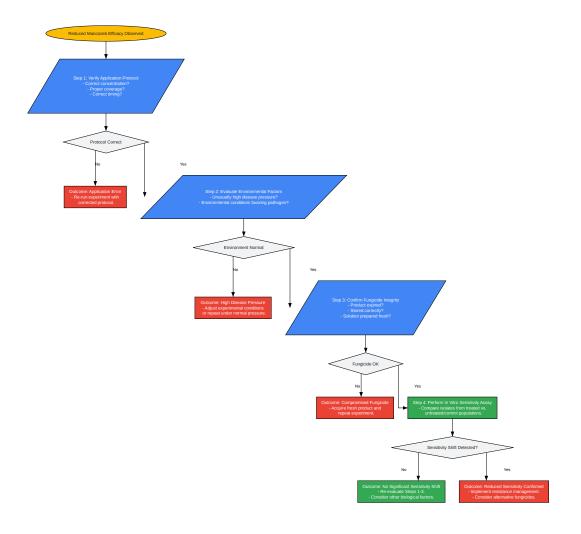
- Alternating Modes of Action: Rotate or alternate Mancozeb with fungicides from different FRAC groups.[7][12] This prevents repeated selection pressure from a single mode of action.
- Tank Mixing: When appropriate for the experimental design, tank-mix Mancozeb with single-site fungicides.[4][7][13] Mancozeb can help protect the partner fungicide from resistance development.[14][15]
- Following Recommended Rates: Always use fungicides at the recommended application rates. Using lower rates can expose the fungal population to sub-lethal doses, which may select for less sensitive individuals.
- Integrated Pest Management (IPM): Combine fungicide applications with good cultural practices, such as proper sanitation, to reduce the overall pathogen population and minimize the need for chemical interventions.

Troubleshooting Guide



Issue: I am observing reduced efficacy of **Mancozeb** in my experiments. Does this mean I have resistance?

Reduced efficacy is not automatically indicative of resistance, especially with a multi-site fungicide like **Mancozeb**. Follow this troubleshooting workflow to diagnose the issue.



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Caption: Troubleshooting workflow for diagnosing reduced Mancozeb efficacy.

Data Presentation

Table 1: Fungicide Resistance Action Committee (FRAC) Codes and Resistance Risk

This table provides an overview of different fungicide groups, their modes of action, and the associated risk of resistance development. **Mancozeb** falls into the low-risk "M" category.[2][3] [16]



FRAC Code	Group Name	Mode of Action	Resistance Risk	Example Active Ingredients
1	Methyl Benzimidazole Carbamates (MBC)	Beta-tubulin assembly in mitosis	High	Benomyl, Carbendazim
3	DeMethylation Inhibitors (DMI)	Sterol biosynthesis in membranes	Medium	Tebuconazole, Difenoconazole
7	Succinate Dehydrogenase Inhibitors (SDHI)	Respiration (Complex II)	Medium to High	Boscalid, Fluxapyroxad
11	Quinone outside Inhibitors (QoI)	Respiration (Complex III)	High	Azoxystrobin, Pyraclostrobin
M03	Dithiocarbamate s	Multi-site contact activity	Low	Mancozeb, Maneb, Metiram
M05	Chloronitriles	Multi-site contact activity	Low	Chlorothalonil

Table 2: Comparative Efficacy of **Mancozeb** and Alternative Fungicides Against Phytophthora infestans (Late Blight) in Potato

The following data is summarized from a study evaluating replacements for **Mancozeb**. Efficacy was measured by the percent control of infected leaf area.



Fungicide (Active Ingredient/s)	FRAC Code(s)	Number of Sprays	Control Efficacy (%)	Reference
Zorvec Endavia (Oxathiapiprolin + Benthiavalicarb)	49 + 40	2	>90%	[17][18]
Ranman (Cyazofamid)	21	6	~85%	[17][18]
Revus (Mandipropamid)	40	4	~80%	[17][18]
Mancozeb	M03	Not specified	~73%	[17]

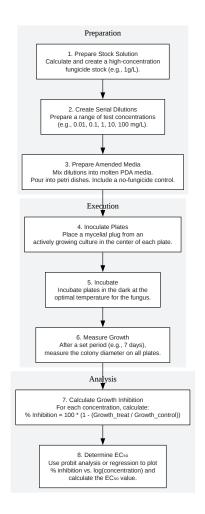
Note: Experimental conditions and application intervals varied between treatments. This data demonstrates the relative performance under the specific study's parameters.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the concentration of a fungicide that inhibits fungal growth by 50% (EC₅₀), a key metric for assessing sensitivity.[19][20][21]





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Caption: Workflow for an in vitro fungicide sensitivity assay.

Methodology:

- Fungal Isolates: Collect and culture the fungal isolates to be tested. This should include a
 baseline (sensitive) isolate and the field/experimental isolates in question.
- Fungicide Stock Solution: Prepare a stock solution of **Mancozeb** in a suitable solvent (e.g., sterile distilled water, following manufacturer instructions).
- Amended Media Preparation:
 - Prepare Potato Dextrose Agar (PDA) or another suitable growth medium.
 - Autoclave the media and allow it to cool to approximately 50-55°C.



- Add the appropriate volume of the **Mancozeb** stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 mg/L).
- Pour the amended media into sterile petri dishes.

Inoculation:

- Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing fungal culture.
- Place the plug, mycelium-side down, in the center of each petri dish (both amended and control plates).
- Incubation: Incubate the plates at the optimal temperature for the specific fungus until the colony in the control plate has reached approximately 75% of the plate diameter.
- Data Collection: Measure two perpendicular diameters of the fungal colony on each plate.
 Average these to get the mean diameter.

Data Analysis:

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
- Perform a regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations to determine the EC₅₀ value. A higher EC₅₀ value in a test isolate compared to a known sensitive isolate indicates reduced sensitivity.

Protocol 2: Molecular Diagnostics for Resistance Monitoring

While less relevant for multi-site **Mancozeb**, molecular diagnostics are critical for monitoring resistance to single-site fungicides that may be used in rotation or tank mixes. These methods detect specific genetic mutations that confer resistance.[6][22][23]

Key Techniques:

 Polymerase Chain Reaction (PCR): Can be used to amplify a specific gene where a resistance mutation is known to occur (e.g., the CYTB gene for QoI resistance or CYP51 for



DMI resistance).[6]

- Quantitative PCR (qPCR): Allele-specific qPCR can not only detect the presence of a resistance mutation but also quantify its frequency within a population.[22][24]
- DNA Sequencing: Amplicon sequencing of the target gene provides the most detailed information, confirming known mutations and potentially identifying novel ones.[22][24]

General Workflow:

- Sample Collection: Collect infected tissue or fungal spores from the experimental area.
- DNA Extraction: Isolate total genomic DNA from the collected samples.
- Target Gene Amplification: Use PCR with primers specific to the target gene of the partner fungicide (e.g., CYP51).
- Analysis:
 - For RFLP (Restriction Fragment Length Polymorphism): Digest the PCR product with a restriction enzyme that cuts the wild-type but not the mutant allele (or vice-versa). Analyze fragments on an agarose gel.
 - For qPCR: Use allele-specific probes to quantify the proportion of resistant vs. sensitive alleles.
 - For Sequencing: Send the PCR product for Sanger or next-generation sequencing to identify specific point mutations.

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